4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline
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Overview
Description
4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct biological and chemical properties. Its piperazine moiety, combined with the dimethylphenyl and dimethylaniline groups, provides a versatile framework for various applications in research and industry.
Properties
IUPAC Name |
4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4/c1-18-5-8-21(19(2)15-18)17-25-11-13-26(14-12-25)23-16-20-6-9-22(10-7-20)24(3)4/h5-10,15-16H,11-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVGLYQXLJPIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362275 |
Source
|
Record name | 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-88-1 |
Source
|
Record name | 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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